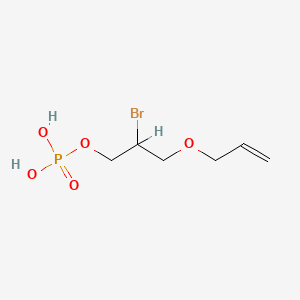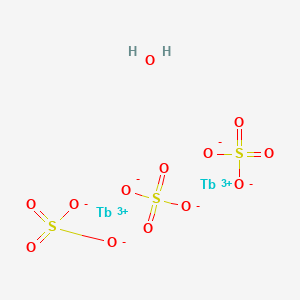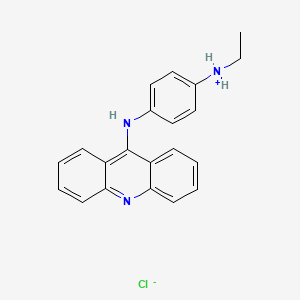![molecular formula C21H28N2O2 B13761847 3-[Methyl(4-phenylbutyl)amino]propyl 4-aminobenzoate](/img/structure/B13761847.png)
3-[Methyl(4-phenylbutyl)amino]propyl 4-aminobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[Methyl(4-phenylbutyl)amino]propyl 4-aminobenzoate is an organic compound with a complex structure that includes both aromatic and aliphatic components
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Methyl(4-phenylbutyl)amino]propyl 4-aminobenzoate typically involves multi-step organic reactions. One common method includes the alkylation of 4-aminobenzoic acid with 3-[Methyl(4-phenylbutyl)amino]propyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反応の分析
Types of Reactions
3-[Methyl(4-phenylbutyl)amino]propyl 4-aminobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting nitro groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the benzylic position, where halides can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), potassium carbonate (K₂CO₃)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
科学的研究の応用
3-[Methyl(4-phenylbutyl)amino]propyl 4-aminobenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
作用機序
The mechanism of action of 3-[Methyl(4-phenylbutyl)amino]propyl 4-aminobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby reducing inflammation and pain.
類似化合物との比較
Similar Compounds
Methyl 4-aminobenzoate: A simpler analog with similar structural features but lacking the extended aliphatic chain.
4-Aminobenzoic acid: Another related compound that serves as a precursor in the synthesis of various derivatives.
Uniqueness
3-[Methyl(4-phenylbutyl)amino]propyl 4-aminobenzoate is unique due to its combination of aromatic and aliphatic components, which confer specific chemical and biological properties
特性
分子式 |
C21H28N2O2 |
|---|---|
分子量 |
340.5 g/mol |
IUPAC名 |
3-[methyl(4-phenylbutyl)amino]propyl 4-aminobenzoate |
InChI |
InChI=1S/C21H28N2O2/c1-23(15-6-5-10-18-8-3-2-4-9-18)16-7-17-25-21(24)19-11-13-20(22)14-12-19/h2-4,8-9,11-14H,5-7,10,15-17,22H2,1H3 |
InChIキー |
VYSLVHOMSJUOBX-UHFFFAOYSA-N |
正規SMILES |
CN(CCCCC1=CC=CC=C1)CCCOC(=O)C2=CC=C(C=C2)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


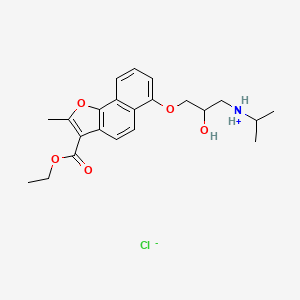
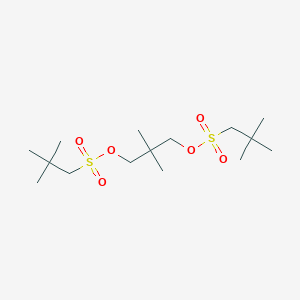
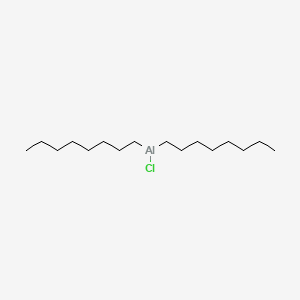
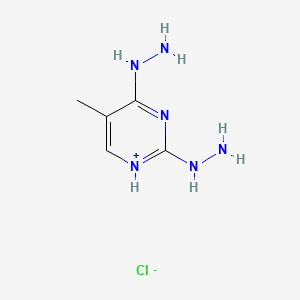
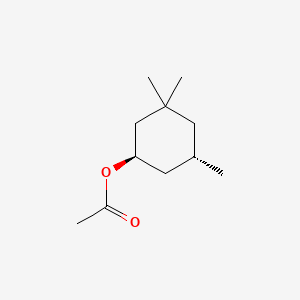
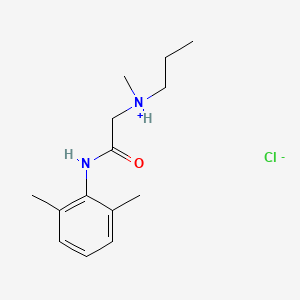

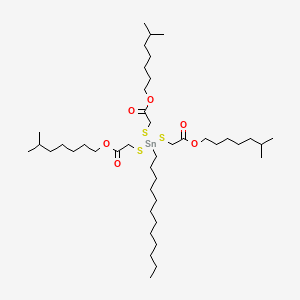

![(3s,5r,8r,9s,10s,13r,14s,17r)-4,4,10,13,14-Pentamethyl-17-[(2r)-6-methylheptan-2-yl]-11-oxohexadecahydrospiro[cyclopenta[a]phenanthrene-7,2'-[1,3]dithiolan]-3-yl acetate](/img/structure/B13761836.png)
